Episappanol

Descripción general

Descripción

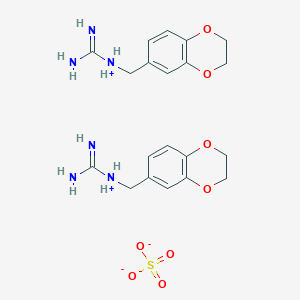

Episappanol is a natural compound isolated from the heartwood of Caesalpinia sappan. It has been found to have anti-inflammatory activity, significantly inhibiting the secretion of IL-6 and TNF-α .

Synthesis Analysis

Episappanol is isolated from the ethanolic extract of Caesalpinia sappan heartwood . The extraction process involves high-performance liquid chromatography (HPLC) .Molecular Structure Analysis

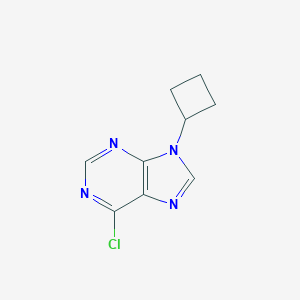

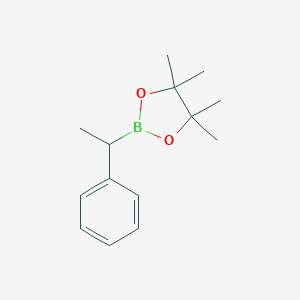

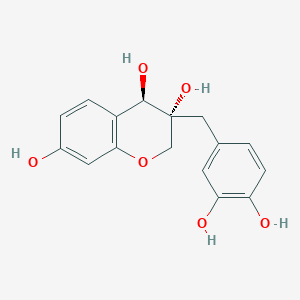

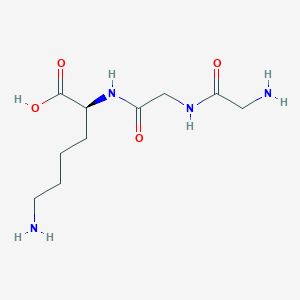

The molecular formula of Episappanol is C16H16O6, and its molecular weight is 304.29 . The exact structure is available in the Certificate of Analysis .Chemical Reactions Analysis

Episappanol is part of a novel class of homoisoflavonoids, which have a 3,4-dihydroxy-homoisoflavan structure . It’s synthesized from the mixture of Sappanol and Episappanol .Physical And Chemical Properties Analysis

Episappanol is a solid substance with a molecular weight of 304.29 and a molecular formula of C16H16O6 . It is off-white to pink in color .Aplicaciones Científicas De Investigación

Polysaccharides and Health Care

The European Polysaccharide Network of Excellence (EPNOE) focuses on polysaccharide research for innovation in various fields, including materials, food, and pharmacy/medicine. The network aims to develop new products derived from polysaccharides, indicating the importance of polysaccharides like episappanol in scientific advancements, especially in health care sectors (Peršin et al., 2011).

Anti-inflammatory Properties

Episappanol, isolated from the heartwood of Caesalpinia sappan, shows promising anti-inflammatory effects. It significantly inhibited the secretion of pro-inflammatory cytokines in stimulated macrophages and reduced mRNA expression and secretion of pro-inflammatory cytokines in stimulated chondrocytes. This indicates its potential in developing alternative treatment strategies for inflammation-related pathologies, including arthritis (Mueller et al., 2016).

Translational Research

Episappanol might play a role in translational research (TR), which bridges scientific discoveries to practical applications. Epidemiology, a field significantly impacted by TR, utilizes discoveries like the properties of episappanol to develop practical applications, such as tests or treatments, and evaluates their efficacy in observational studies and randomized controlled trials (Khoury et al., 2010).

Electroporation and Vaccine Delivery

Electroporation (EP), a method used to transfer DNA into cells, is enhanced by compounds like episappanol to achieve high expression levels in vivo, potentially benefiting DNA vaccine delivery and therapeutic plasmids to various tissues. The development of non-viral gene transfer, as an alternative treatment for a range of conditions, may utilize episappanol within the optimization of EP technology (Bodles-Brakhop et al., 2009).

Mecanismo De Acción

Propiedades

IUPAC Name |

(3R,4R)-3-[(3,4-dihydroxyphenyl)methyl]-2,4-dihydrochromene-3,4,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c17-10-2-3-11-14(6-10)22-8-16(21,15(11)20)7-9-1-4-12(18)13(19)5-9/h1-6,15,17-21H,7-8H2/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGFEHZDABUJFR-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=C(O1)C=C(C=C2)O)O)(CC3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]([C@@H](C2=C(O1)C=C(C=C2)O)O)(CC3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Episappanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine](/img/structure/B168919.png)